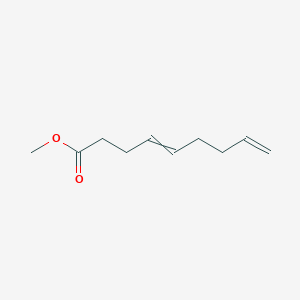
Methyl nona-4,8-dienoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl nona-4,8-dienoate is an organic compound with the molecular formula C10H16O2 It is an ester derived from nona-4,8-dienoic acid and methanol
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl nona-4,8-dienoate can be synthesized through several methods, including:
Esterification: This involves the reaction of nona-4,8-dienoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Transesterification: This method involves the exchange of the ester group of an existing ester with methanol. Catalysts such as sodium methoxide or potassium hydroxide are commonly used to facilitate the reaction.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous distillation to remove water and drive the reaction to completion.
Chemical Reactions Analysis
Types of Reactions
Methyl nona-4,8-dienoate undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols. Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or osmium tetroxide in the presence of a co-oxidant.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide or other strong bases in methanol.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl nona-4,8-dienoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules with conjugated systems.
Biology: The compound is studied for its potential biological activity, including its role as a pheromone or signaling molecule in certain organisms.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl nona-4,8-dienoate involves its interaction with various molecular targets. The conjugated double bonds allow it to participate in electron transfer reactions, making it a potential antioxidant. Additionally, its ester group can undergo hydrolysis to release nona-4,8-dienoic acid, which may have biological activity.
Comparison with Similar Compounds
Methyl nona-4,8-dienoate can be compared with other similar compounds such as:
Methyl 4,8-decadienoate: This compound has a similar structure but with an additional carbon atom in the chain. It shares similar reactivity and applications.
Methyl 4,8-hexadienoate: This compound has a shorter carbon chain and different reactivity due to the position of the double bonds.
Uniqueness
This compound is unique due to its specific chain length and the position of its double bonds, which confer distinct chemical and physical properties
Properties
CAS No. |
80685-78-5 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
methyl nona-4,8-dienoate |
InChI |
InChI=1S/C10H16O2/c1-3-4-5-6-7-8-9-10(11)12-2/h3,6-7H,1,4-5,8-9H2,2H3 |
InChI Key |
PVOFXJJZEVQDMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC=CCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















